molecular formula C18H29ClN2 B6629371 N-[1-(4-chlorophenyl)propyl]-1-(2-methylpropyl)piperidin-4-amine

N-[1-(4-chlorophenyl)propyl]-1-(2-methylpropyl)piperidin-4-amine

Cat. No.: B6629371
M. Wt: 308.9 g/mol
InChI Key: XQOOROCKGCRANK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(4-chlorophenyl)propyl]-1-(2-methylpropyl)piperidin-4-amine, also known as 4-CPVP, is a synthetic cathinone that belongs to the class of substituted piperidines. It is a psychoactive substance that has gained popularity in the recreational drug market due to its stimulant effects. However, it has also been studied for its potential therapeutic applications in scientific research.

Mechanism of Action

The exact mechanism of action of N-[1-(4-chlorophenyl)propyl]-1-(2-methylpropyl)piperidin-4-amine is not fully understood. However, it is believed to act as a dopamine and norepinephrine reuptake inhibitor, which increases the levels of these neurotransmitters in the brain. This leads to the stimulant effects of the drug.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include increased heart rate, blood pressure, and body temperature. It also causes the release of dopamine and norepinephrine in the brain, leading to feelings of euphoria and increased energy.

Advantages and Limitations for Lab Experiments

The advantages of using N-[1-(4-chlorophenyl)propyl]-1-(2-methylpropyl)piperidin-4-amine in lab experiments include its potency and specificity for dopamine and norepinephrine reuptake inhibition. However, its potential for abuse and lack of safety data make it a challenging substance to work with.

Future Directions

There are several potential future directions for research on N-[1-(4-chlorophenyl)propyl]-1-(2-methylpropyl)piperidin-4-amine. These include further studies on its potential therapeutic applications, as well as investigations into its mechanisms of action and potential side effects. Additionally, research on the development of safer and more effective analogs of this compound may be of interest.

Synthesis Methods

The synthesis of N-[1-(4-chlorophenyl)propyl]-1-(2-methylpropyl)piperidin-4-amine involves the reaction of 4-chlorobenzaldehyde with 1-phenylpropan-2-amine to form 1-(4-chlorophenyl)propan-2-amine. This intermediate is then reacted with 2-methylpropan-1-ol and piperidine to produce this compound.

Scientific Research Applications

N-[1-(4-chlorophenyl)propyl]-1-(2-methylpropyl)piperidin-4-amine has been studied for its potential therapeutic applications in scientific research. It has been shown to have analgesic effects in animal models, making it a potential candidate for the development of new pain medications. It has also been studied for its potential use in the treatment of psychiatric disorders such as depression and anxiety.

Properties

IUPAC Name

N-[1-(4-chlorophenyl)propyl]-1-(2-methylpropyl)piperidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29ClN2/c1-4-18(15-5-7-16(19)8-6-15)20-17-9-11-21(12-10-17)13-14(2)3/h5-8,14,17-18,20H,4,9-13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQOOROCKGCRANK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)Cl)NC2CCN(CC2)CC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.